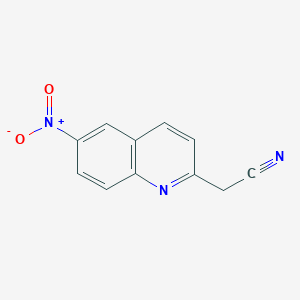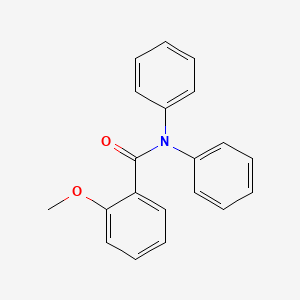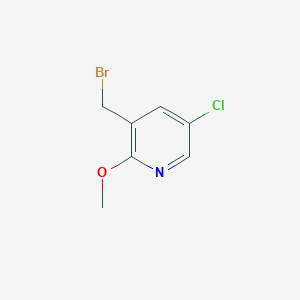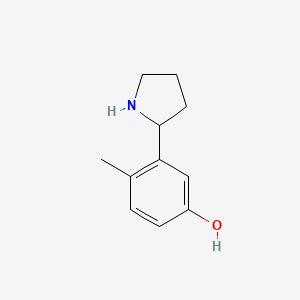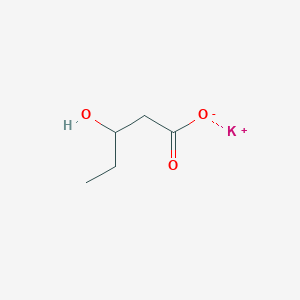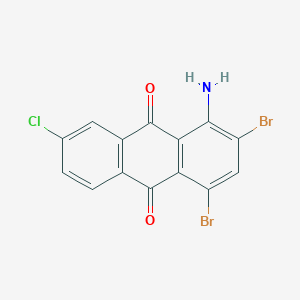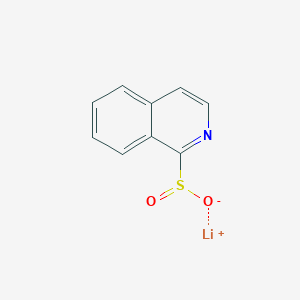
4-(5-Methyl-1H-imidazol-1-YL)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1H-imidazol-1-YL)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-imidazol-1-YL)piperidine typically involves the condensation of 5-methylimidazole with piperidine. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-imidazol-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Methyl-1H-imidazol-1-YL)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-imidazol-1-YL)piperidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)piperidine: Lacks the methyl group on the imidazole ring.
4-(2-methyl-1H-imidazol-1-yl)piperidine: Methyl group is positioned differently on the imidazole ring.
4-(5-ethyl-1H-imidazol-1-yl)piperidine: Ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
4-(5-Methyl-1H-imidazol-1-YL)piperidine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This specific structure may confer unique properties, such as enhanced binding affinity to certain receptors or increased stability under specific conditions .
Properties
CAS No. |
1269429-32-4 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-(5-methylimidazol-1-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-8-6-11-7-12(8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
PGWYRRSGBUCCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


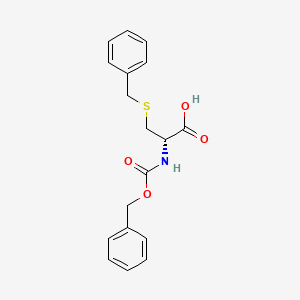
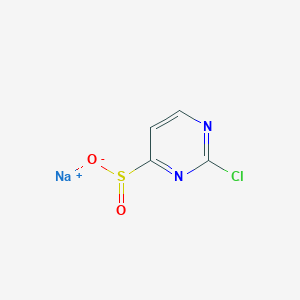
![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

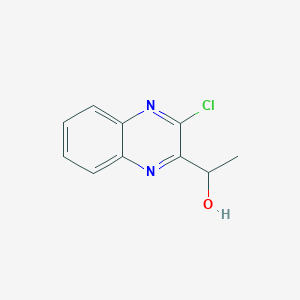
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)
